molecular formula C12H12N2O3 B1262807 1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone

1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone

Cat. No.: B1262807
M. Wt: 232.23 g/mol
InChI Key: QPQYGSJBZGMXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone is an aromatic ketone.

Scientific Research Applications

Antiviral Activity

1-(3,4-Dihydroxyphenyl)-2-(4-methyl-1-pyrazolyl)ethanone and related derivatives have been explored for their potential antiviral activities. For example, derivatives of this compound have been synthesized and evaluated for their activity against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research includes the study of its binding efficacy with proteins in Staphylococcus aureus and the assessment of its ADMET properties (Medicharla et al., 2022). Additionally, novel 3,4-disubstituted pyrazole derivatives synthesized from this compound have shown significant antibacterial and antifungal properties (Akula et al., 2019).

Tyrosinase Inhibition

Some derivatives of this compound have shown potential as tyrosinase inhibitors, which can be significant in the field of dermatology and cosmetic science. For instance, one study found that a derivative was a potent tyrosinase inhibitor, suggesting its potential use in treating hyperpigmentation disorders (Zhou et al., 2013).

Synthesis of Novel Compounds

The compound has been used as a starting material or intermediate in the synthesis of various biologically active compounds. For example, it has been involved in the synthesis of chalcone derivatives with antimicrobial activity (Katade et al., 2008), and in the preparation of compounds with antimycobacterial activities against Mycobacterium tuberculosis (Ali et al., 2007).

Crystal Structure and Molecular Docking

Studies have also focused on the crystal structure, molecular docking, and the physicochemical properties of derivatives of this compound. These studies are crucial for understanding the molecular interactions and potential therapeutic applications of these compounds (Mary et al., 2015).

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(4-methylpyrazol-1-yl)ethanone

InChI

InChI=1S/C12H12N2O3/c1-8-5-13-14(6-8)7-12(17)9-2-3-10(15)11(16)4-9/h2-6,15-16H,7H2,1H3

InChI Key

QPQYGSJBZGMXHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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